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carboxylate

Cat. No.: B125022 Get Quote

An In-Depth Technical Guide to Tert-butyl 2-oxopyrrolidine-1-carboxylate: Synthesis,

Applications, and Core Methodologies

Abstract
Tert-butyl 2-oxopyrrolidine-1-carboxylate, commonly known in laboratory parlance as N-

Boc-2-pyrrolidinone, is a pivotal molecule in modern organic synthesis and medicinal chemistry.

As a derivative of pyroglutamic acid, it combines the structural features of a chiral lactam with

the widely utilized tert-butoxycarbonyl (Boc) protecting group. This guide provides an in-depth

examination of its chemical identity, synthesis, and characterization. It further details its core

applications as a versatile N-protected building block, with a focus on the mechanistic

principles and field-proven protocols for its use in complex synthetic endeavors, particularly in

peptide synthesis and as a chiral synthon. This document is intended for researchers,

chemists, and drug development professionals seeking a comprehensive technical

understanding of this important chemical entity.

Chemical Identity and Physicochemical Properties
Nomenclature and Identification
The unambiguous identification of a chemical compound is foundational to scientific rigor. The

subject of this guide is most formally recognized by its IUPAC name.

IUPAC Name: tert-butyl 2-oxopyrrolidine-1-carboxylate[1][2]
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Common Synonyms: 1-Boc-2-pyrrolidinone, 1-(tert-Butoxycarbonyl)-2-pyrrolidinone, N-Boc-

2-pyrrolidinone[3]

CAS Number: 85909-08-6[2][3]

Physicochemical Data
The physical and chemical properties of N-Boc-2-pyrrolidinone dictate its handling, storage,

and reactivity. These key parameters are summarized below.

Property Value Source(s)

Molecular Formula C₉H₁₅NO₃

Molecular Weight 185.22 g/mol

Appearance

White or Colorless to Light

yellow powder, lump, or clear

liquid

[4]

Physical State (at 20°C) Liquid

Flash Point 113 °C

Specific Gravity (20/20) 1.09

Storage Temperature
Refrigerated (0-10°C), Store

under inert gas

Synthesis and Characterization
The reliable synthesis of high-purity N-Boc-2-pyrrolidinone is critical for its application in multi-

step synthetic campaigns where impurity accumulation can lead to significant yield losses and

complex purification challenges.

Primary Synthetic Pathway
The most common and cost-effective synthesis begins with L-pyroglutamic acid, a readily

available chiral starting material.[5] The process involves two key transformations: esterification

of the carboxylic acid (if necessary for subsequent steps or the desired final product) and the
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protection of the lactam nitrogen with a Boc group. A generalized pathway for a related

compound, Boc-L-Pyroglutamic acid methyl ester, illustrates this common strategy.[5] The

electron-withdrawing Boc group enhances the electrophilicity of the lactam carbonyl, a feature

exploited in subsequent ring-opening reactions.[6]

L-Pyroglutamic Acid Methyl L-Pyroglutamate

  Esterification 
 (e.g., SOCl₂, MeOH)   Tert-butyl 2-oxopyrrolidine-1-carboxylate 

 (or related ester)

  N-Protection 
 (Boc)₂O, DMAP, CH₂Cl₂  

Click to download full resolution via product page

Fig 1. Common synthetic route to N-Boc-pyroglutamate derivatives.

Experimental Protocol: Synthesis of Boc-L-Pyroglutamic
Acid Methyl Ester
This protocol is adapted from established methods for the synthesis of N-Boc protected

pyroglutamate derivatives and serves as an illustrative example.[5]

Objective: To synthesize Boc-L-Pyroglutamic acid methyl ester from L-pyroglutamic acid.

Step 1: Esterification of L-Pyroglutamic Acid

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-

pyroglutamic acid in methanol.

Cool the solution in an ice bath and slowly add thionyl chloride as a catalyst.

Allow the reaction to warm to room temperature and then heat to reflux until the reaction is

complete (monitor by TLC).

Cool the mixture and neutralize the excess acid by carefully adding sodium bicarbonate until

effervescence ceases.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude methyl

L-pyroglutamate.

Step 2: N-Boc Protection
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Dissolve the crude methyl L-pyroglutamate in dichloromethane (CH₂Cl₂).

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the solution while stirring.

Stir the reaction at room temperature until completion (monitor by TLC).

Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl),

followed by saturated aqueous sodium bicarbonate, and finally brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting crude product by column chromatography (silica gel, using a

hexane/ethyl acetate gradient) to yield the pure product. Purity can reach over 99%.[5]

Analytical Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using

standard analytical techniques.
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Technique Expected Observations Source(s)

¹H NMR

A sharp singlet integrating to 9

protons around δ 1.3-1.5 ppm,

corresponding to the tert-butyl

group. Other signals

corresponding to the

pyrrolidine ring protons.

[7]

¹³C NMR

Resonances corresponding to

the quaternary carbon and

methyl carbons of the Boc

group, as well as the carbonyls

and aliphatic carbons of the

pyrrolidinone ring.

[7]

Mass Spec (MS)

The expected molecular ion

peak (e.g., [M+H]⁺ or [M+Na]⁺)

confirming the molecular

weight.

[7]

IR Spectroscopy

Characteristic absorption

bands for the carbamate and

lactam carbonyl (C=O) groups.

[8]

Core Applications and Methodologies
The utility of Tert-butyl 2-oxopyrrolidine-1-carboxylate stems from the unique and

predictable reactivity of the Boc-protected lactam system.

The Boc Group: A Cornerstone of Amine Protection
The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in

non-peptide organic chemistry.[9] Its widespread use is due to its robustness under a wide

range of reaction conditions (e.g., basic, hydrogenolysis, nucleophilic) and its clean, selective

removal under acidic conditions.[10] This stability profile allows for complex chemical

transformations on other parts of a molecule without disturbing the protected amine, a concept

known as an "orthogonal protecting group strategy."[10][11]
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Key Reaction: Boc-Group Deprotection
The removal of the Boc group is a fundamental operation in syntheses employing this

protecting group.

Boc deprotection is an acid-catalyzed hydrolysis of the carbamate.[9] The mechanism

proceeds via protonation of the carbamate carbonyl, followed by the loss of a highly stable tert-

butyl cation.[12] This cation can then lose a proton to form isobutene or be trapped by

nucleophiles. The resulting carbamic acid is unstable and rapidly decarboxylates to release the

free amine and carbon dioxide.[12]

Boc-Protected Amine

R-NH-Boc R-NH-C(=O+H)-O-tBu
 + H⁺ (e.g., TFA) 

Carbamic Acid 
 R-NH-COOH

 
t-Butyl Cation 

 (CH₃)₃C⁺

Free Amine 
 R-NH₂

 

CO₂

 - H⁺ 
 (forms Isobutene) 
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Fig 2. Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Caution: Trifluoroacetic acid (TFA) is highly corrosive. Handle with appropriate personal

protective equipment (PPE) in a chemical fume hood.

Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of

approximately 0.1-0.2 M.

Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM by

volume.

Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or

LC-MS.

Upon completion, remove the solvent and excess TFA under reduced pressure (co-

evaporation with a solvent like toluene can aid in removing residual TFA).

The resulting product is the TFA salt of the amine, which can be used directly or neutralized

by washing with a mild aqueous base (e.g., saturated NaHCO₃) during an extractive workup.

Causality Insight: The choice of TFA is strategic; its high acidity ensures rapid deprotection, and

its volatility simplifies removal post-reaction.[12] However, the generated tert-butyl cation can

be problematic, potentially alkylating nucleophilic residues (e.g., tryptophan, methionine) in

sensitive substrates.[13] In such cases, scavengers like triisopropylsilane (TIS) or water are

added to the deprotection cocktail to trap the cation.

Application in Solid-Phase Peptide Synthesis (SPPS)
N-Boc protected amino acids, including Boc-pyroglutamic acid derivatives, were foundational to

the development of SPPS by Bruce Merrifield.[14] The Boc-SPPS strategy involves the iterative

coupling of N-Boc protected amino acids to a growing peptide chain anchored to a solid resin

support. Each cycle consists of two main steps: N-terminal Boc deprotection (using TFA) and

coupling of the next N-Boc amino acid.
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Resin-Bound Peptide 
 (N-terminal Boc)

Step 1: Deprotection 
 (TFA in DCM)

Wash (DCM, IPA)

Step 2: Neutralization 
 (e.g., DIEA in DCM)

Wash (DCM)

Step 3: Coupling 
 (Add activated 

 Boc-Amino Acid)

Wash (DCM, IPA)

Elongated Peptide 
 (N-terminal Boc)

 Repeat Cycle for 
 Next Amino Acid 

Final Cleavage from Resin 
 (e.g., HF)

Click to download full resolution via product page

Fig 3. Simplified workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
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Lactam Ring-Opening Reactions
The electron-withdrawing nature of the N-Boc group activates the lactam carbonyl towards

nucleophilic attack. This enables the regioselective ring-opening of the pyroglutamate core to

yield linear glutamic acid derivatives, which are themselves valuable synthetic intermediates.[6]

This method allows for the preparation of a wide array of glutamic acid amides and esters with

excellent purity and preservation of chirality.[6]

Case Study: Intermediate in the Synthesis of
Futibatinib
The practical importance of N-Boc-pyrrolidinone derivatives is highlighted by their use in the

synthesis of modern pharmaceuticals. For example, a substituted pyrrolidine derivative is a key

building block in the synthesis of futibatinib (Lytgobi®), an FDA-approved irreversible inhibitor

of the fibroblast growth factor receptor (FGFR) used to treat cholangiocarcinoma.[15] In the

reported synthesis, a BOC-protected pyrrolidine intermediate undergoes deprotection with HCl,

and the resulting free amine is then acylated in a subsequent step to build the final drug

molecule.[15] This exemplifies the critical role of the Boc protecting group strategy in the

assembly of complex, biologically active compounds.

Safety and Handling
Tert-butyl 2-oxopyrrolidine-1-carboxylate is classified as causing skin and serious eye

irritation.[16] Standard laboratory safety protocols should be followed, including the use of

protective gloves, eye protection, and a lab coat. All handling should be performed in a well-

ventilated area or a chemical fume hood. Store the compound under an inert atmosphere in a

refrigerated, tightly sealed container.

Conclusion
Tert-butyl 2-oxopyrrolidine-1-carboxylate is a cornerstone reagent for the modern synthetic

chemist. Its value lies in the predictable and robust nature of the N-Boc protecting group, which

enables complex molecular assembly through orthogonal chemical strategies. An

understanding of its synthesis, characterization, and the mechanistic nuances of its key

reactions—particularly Boc deprotection and lactam ring-opening—is essential for its effective

application in research, discovery, and the development of novel therapeutics. This guide
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provides the foundational knowledge and practical protocols to empower scientists to leverage

the full potential of this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [IUPAC name for Tert-butyl 2-oxopyrrolidine-1-
carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125022#iupac-name-for-tert-butyl-2-oxopyrrolidine-1-
carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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